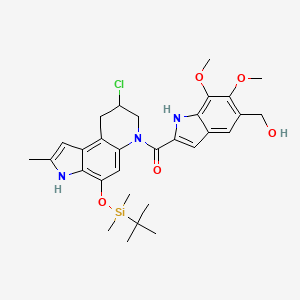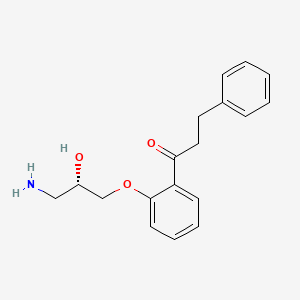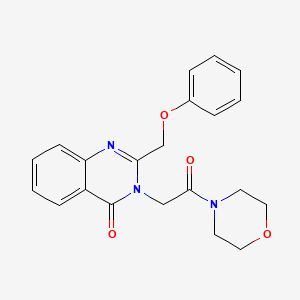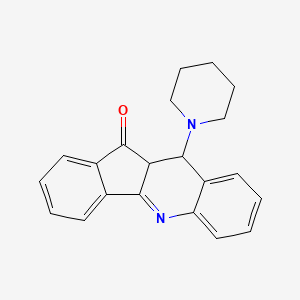
LHRH, Des-tyr(5)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteinizing hormone-releasing hormone, Des-tyrosine(5)- is a modified form of luteinizing hormone-releasing hormone, a decapeptide hormone that plays a crucial role in the regulation of the reproductive system. This compound is characterized by the absence of the tyrosine residue at the fifth position in the peptide sequence. Luteinizing hormone-releasing hormone is primarily responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland, which in turn regulate the secretion of sex steroids in both males and females .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of luteinizing hormone-releasing hormone, Des-tyrosine(5)- involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The removal of the protecting groups and the cleavage of the peptide from the resin yield the desired peptide. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, along with deprotection agents like trifluoroacetic acid .
Industrial Production Methods: Industrial production of luteinizing hormone-releasing hormone, Des-tyrosine(5)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Luteinizing hormone-releasing hormone, Des-tyrosine(5)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the chemical reactions of luteinizing hormone-releasing hormone, Des-tyrosine(5)- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various analogs of luteinizing hormone-releasing hormone, Des-tyrosine(5)- with improved pharmacokinetic properties. These analogs are designed to resist enzymatic degradation and exhibit prolonged half-lives in biological systems .
Aplicaciones Científicas De Investigación
Luteinizing hormone-releasing hormone, Des-tyrosine(5)- has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying peptide synthesis and modification techniques. In biology, it is used to investigate the regulatory mechanisms of the reproductive system and the role of luteinizing hormone-releasing hormone in gonadotropin release .
In medicine, luteinizing hormone-releasing hormone, Des-tyrosine(5)- and its analogs are employed in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, endometriosis, and precocious puberty. These compounds act as agonists or antagonists of luteinizing hormone-releasing hormone receptors, modulating the release of gonadotropins and subsequently affecting the secretion of sex steroids .
Mecanismo De Acción
The mechanism of action of luteinizing hormone-releasing hormone, Des-tyrosine(5)- involves binding to specific receptors on the surface of gonadotroph cells in the anterior pituitary gland. This binding triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone and follicle-stimulating hormone. The released gonadotropins then act on the gonads to regulate the production of sex steroids such as testosterone and estrogen .
Comparación Con Compuestos Similares
Luteinizing hormone-releasing hormone, Des-tyrosine(5)- is unique due to the absence of the tyrosine residue at the fifth position, which imparts distinct pharmacological properties. Similar compounds include other analogs of luteinizing hormone-releasing hormone, such as [des-Gly10, D-Tyr5, D-Trp6, Pro9]-luteinizing hormone-releasing hormone ethylamide trifluoroacetate and glycosylated luteinizing hormone-releasing hormone analogs . These analogs differ in their amino acid sequences and modifications, resulting in variations in their stability, receptor affinity, and therapeutic efficacy .
Propiedades
Número CAS |
52186-43-3 |
|---|---|
Fórmula molecular |
C46H66N16O11 |
Peso molecular |
1019.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N16O11/c1-24(2)15-31(41(69)58-30(9-5-13-51-46(48)49)45(73)62-14-6-10-35(62)44(72)53-20-36(47)64)57-38(66)21-54-39(67)34(22-63)61-42(70)32(16-25-18-52-28-8-4-3-7-27(25)28)59-43(71)33(17-26-19-50-23-55-26)60-40(68)29-11-12-37(65)56-29/h3-4,7-8,18-19,23-24,29-35,52,63H,5-6,9-17,20-22H2,1-2H3,(H2,47,64)(H,50,55)(H,53,72)(H,54,67)(H,56,65)(H,57,66)(H,58,69)(H,59,71)(H,60,68)(H,61,70)(H4,48,49,51)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
AGYABMCVNGSDOG-POFDKVPJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)

![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)











